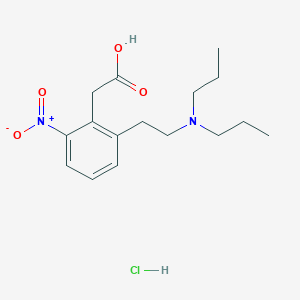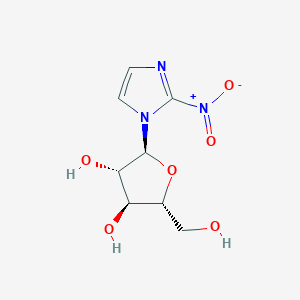
阿拉伯糖霉素
描述
1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole is a compound that has garnered significant interest in the fields of medicinal chemistry and radiopharmaceuticals. It is a nucleoside analog, where the ribose moiety is replaced by arabinose, featuring an inverted configuration of the hydroxyl group at the C2’ position. This structural modification imparts unique biological properties to the compound, making it a valuable candidate for various therapeutic applications .
科学研究应用
1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.
Biology: Studied for its role in cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential as a radiopharmaceutical for imaging and therapy.
Industry: Utilized in the production of antiviral and antibacterial agents.
作用机制
Target of Action
Azomycin arabinoside primarily targets tumor hypoxia . Hypoxia, or low oxygen levels, is a common characteristic of many solid tumors and is associated with poor prognosis and resistance to therapy .
Mode of Action
Azomycin arabinoside interacts with its targets by binding to hypoxic regions of the tumor . This interaction allows the compound to be selectively taken up by hypoxic cells, making it a potential candidate for hypoxia imaging .
Biochemical Pathways
For instance, it may affect the glyoxalase system and the ascorbate-glutathione pathway, which play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .
Pharmacokinetics
It is known that the compound exhibits rapid distribution throughout the body and is excreted via both the hepatobiliary and renal routes . These properties can impact the compound’s bioavailability and its overall effectiveness as a therapeutic agent.
Result of Action
The molecular and cellular effects of azomycin arabinoside’s action primarily involve its interaction with hypoxic cells. The compound’s ability to bind to these cells can lead to changes in cellular processes, potentially influencing the growth and survival of the tumor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of azomycin arabinoside. For instance, the level of hypoxia in the tumor environment can affect the compound’s uptake by cells . Additionally, factors such as pH and temperature could potentially influence the stability and activity of the compound.
生化分析
Biochemical Properties
Azomycin arabinoside plays a crucial role in biochemical reactions, particularly in the context of hypoxic tumor environments. It interacts with several enzymes and proteins, including glucose transporter 1 (GLUT1) and various nitroreductases. The interaction with GLUT1 facilitates the uptake of Azomycin arabinoside into cells, where it undergoes bioreduction by nitroreductases. This reduction process converts Azomycin arabinoside into reactive intermediates that can form covalent bonds with cellular macromolecules, leading to cytotoxic effects .
Cellular Effects
Azomycin arabinoside exerts significant effects on various types of cells and cellular processes. In hypoxic tumor cells, it enhances the cytotoxic effects of radiation therapy by selectively targeting hypoxic regions. This compound influences cell function by disrupting DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis. Additionally, Azomycin arabinoside affects cell signaling pathways, gene expression, and cellular metabolism by inducing oxidative stress and DNA damage .
Molecular Mechanism
The molecular mechanism of Azomycin arabinoside involves its bioreduction by cellular nitroreductases, resulting in the formation of reactive intermediates. These intermediates can bind to DNA and proteins, causing cross-linking and strand breaks. This binding interaction inhibits DNA replication and transcription, leading to cell death. Furthermore, Azomycin arabinoside can activate various stress response pathways, including the p53 pathway, which plays a critical role in regulating cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azomycin arabinoside change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can undergo degradation in the presence of certain enzymes and reactive oxygen species. Long-term studies have shown that Azomycin arabinoside can induce sustained cytotoxic effects in hypoxic tumor cells, with minimal impact on normoxic cells. This selective toxicity makes it a promising candidate for targeted cancer therapy .
Dosage Effects in Animal Models
The effects of Azomycin arabinoside vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively targets hypoxic tumor cells. At higher doses, Azomycin arabinoside can cause adverse effects, including hematopoietic toxicity and damage to normal tissues. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity .
Metabolic Pathways
Azomycin arabinoside is involved in several metabolic pathways, primarily related to its bioreduction and subsequent interactions with cellular macromolecules. The compound is metabolized by nitroreductases, which convert it into reactive intermediates. These intermediates can further interact with enzymes involved in DNA repair and replication, leading to the inhibition of these processes. Additionally, Azomycin arabinoside can affect metabolic flux and metabolite levels by inducing oxidative stress and disrupting cellular homeostasis .
Transport and Distribution
The transport and distribution of Azomycin arabinoside within cells and tissues are mediated by specific transporters and binding proteins. GLUT1 plays a crucial role in the uptake of Azomycin arabinoside into cells, particularly in hypoxic tumor cells. Once inside the cell, the compound can accumulate in the cytoplasm and nucleus, where it exerts its cytotoxic effects. The distribution of Azomycin arabinoside is influenced by its interactions with cellular macromolecules and its ability to penetrate cell membranes .
Subcellular Localization
Azomycin arabinoside exhibits specific subcellular localization, which is essential for its activity and function. The compound primarily localizes to the cytoplasm and nucleus, where it interacts with DNA and proteins. This localization is facilitated by targeting signals and post-translational modifications that direct Azomycin arabinoside to specific compartments. The subcellular localization of Azomycin arabinoside is critical for its ability to induce DNA damage and disrupt cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azomycin arabinoside typically involves the condensation of azomycin with arabinose. One common method is the use of a multi-enzymatic cascade, which includes the use of nucleoside phosphorylases to catalyze the reaction between azomycin and arabinose . The reaction conditions often require careful optimization of enzyme dosages, inorganic phosphate concentrations, and NADP+ regeneration to achieve high yields.
Industrial Production Methods
Industrial production of azomycin arabinoside can be scaled up using biocatalysis. This method leverages the efficiency of enzymes to produce the compound in large quantities. The process involves the use of bioreactors where the reaction conditions are meticulously controlled to ensure consistent product quality and yield .
化学反应分析
Types of Reactions
1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, thiols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azomycin arabinoside can yield azomycin arabinose, while reduction can produce azomycin arabinol .
相似化合物的比较
1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole can be compared with other nucleoside analogs such as:
Vidarabine: Another arabinoside with antiviral properties.
Fludarabine: Used in the treatment of hematological malignancies.
Spongouridine: Known for its antitumor activity.
Uniqueness
What sets azomycin arabinoside apart is its unique structure, which allows for selective targeting of hypoxic tumor cells. This makes it particularly useful in radiopharmaceutical applications, where it can be labeled with radioactive isotopes for imaging and therapy .
属性
IUPAC Name |
(2R,3S,4S,5S)-2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2/t4-,5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPYEWPQCQPUJN-JWXFUTCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


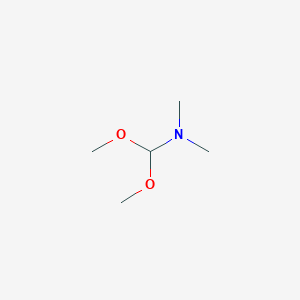

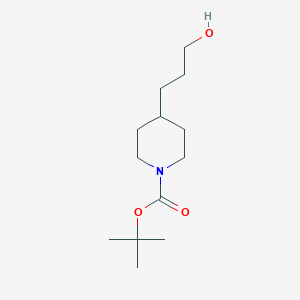
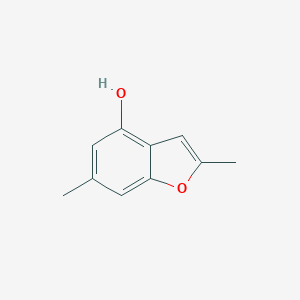
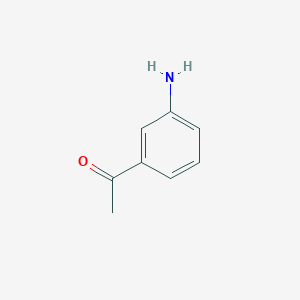
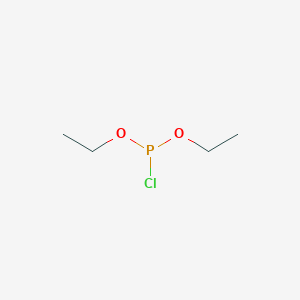
![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)
![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)
